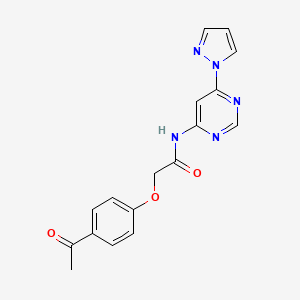

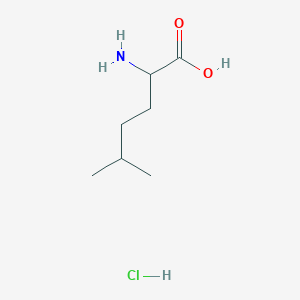

![molecular formula C17H11ClFN5S B2543701 7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-53-1](/img/structure/B2543701.png)

7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine" is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities. Triazolopyrimidines have been extensively studied due to their potential therapeutic applications, including antitumor and receptor antagonist properties .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves the chlorosulfonation of triazolopyrimidine substrates, as seen in the preparation of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety . The substitution typically occurs at the C-6 position, and the reactivity of the resulting compounds towards various reagents like aldehydes and thioglycolic acid is an area of interest . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be quite complex, as demonstrated by the study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments . The structural arrangement and hydrogen-bonding interactions play a significant role in the overall molecular architecture, which can influence the biological activity of these compounds . The presence of substituents like chlorophenyl and fluorophenyl groups in the compound of interest would likely contribute to its unique structural and electronic properties.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives is an important aspect of their chemical behavior. For instance, the selective removal of chlorine from the 7-position of the triazolopyrimidine ring has been reported, which allows for the construction of various substitution patterns . This kind of selective substitution could be relevant for modifying the compound to enhance its biological activity or to create new derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis and characterization of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers provide insights into the spectroscopic properties of these compounds . The presence of chloro and fluoro substituents in the compound of interest would affect its physical properties, such as solubility and melting point, as well as its chemical reactivity, particularly in nucleophilic substitution reactions .

科学的研究の応用

Crystal Structure and Molecular Interactions

Studies on related compounds have focused on the crystal structure and molecular interactions, providing insights into their potential applications. For instance, research on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid and its solvates has explored the different structural arrangements and hydrogen bonding interactions. These studies help in understanding the possible biological activity of coordination compounds and their supramolecular architectures, which could be relevant for designing drugs with specific molecular targeting capabilities (Canfora et al., 2010).

Synthesis and Chemical Reactivity

The synthesis and reactivity of triazolopyrimidines have been extensively studied, highlighting their versatility as building blocks for various chemical entities. For example, efficient synthesis methods have been developed for triazolo[4,3-a]pyrimidine derivatives, demonstrating their potential in creating compounds with significant anticonvulsant properties (Divate & Dhongade-Desai, 2014). Such synthetic versatility is crucial for developing new pharmaceuticals and exploring their applications in treating various conditions.

Biological Activities and Applications

Research on triazolopyrimidine derivatives has also uncovered a range of potential biological activities. For example, substituted triazolo[4,3-a]pyrimidin-6-sulfonamide compounds have shown promise as potent and selective serotonin 5-HT6 receptor antagonists, indicating their potential in treating neurological disorders (Ivachtchenko et al., 2010). Additionally, triazolopyrimidines with unique mechanisms of tubulin inhibition have been identified, offering new avenues for cancer therapy by promoting tubulin polymerization without binding competitively with paclitaxel, which could lead to overcoming resistance in certain cancer treatments (Zhang et al., 2007).

将来の方向性

特性

IUPAC Name |

7-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN5S/c18-12-3-1-2-11(8-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-6-4-13(19)5-7-14/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTTZRLTXWANRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

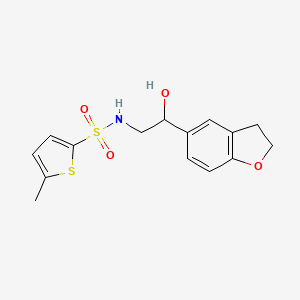

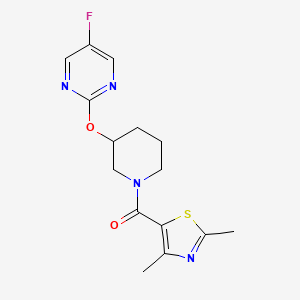

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)

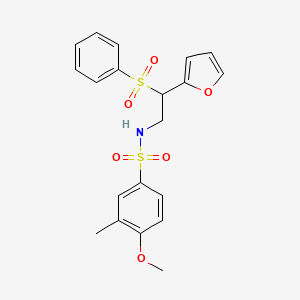

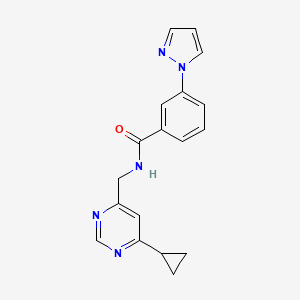

![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)

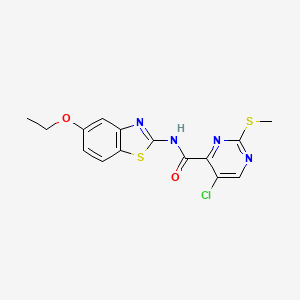

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

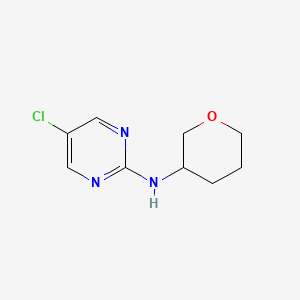

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)